5,6,7,8-Tetrahydroxy-4'-methoxyflavone
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Overview
Description
5,6,7,8-Tetrahydroxy-4’-methoxyflavone is a flavonoid compound known for its antioxidant properties. Flavonoids are a group of plant secondary metabolites with multiple biological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is characterized by its four hydroxyl groups and one methoxy group, which contribute to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroxy-4’-methoxyflavone typically involves multiple steps. One common method starts with chrysin, a simple and commercially available flavone. The synthetic procedures are as follows :
Bromination: Chrysin is directly halogenated by bromination to form 6,8-dibromochrysin in 93% yield.
Methanolysis: The methanolysis of 6,8-dibromochrysin promoted by the system MeO–/CuBr gives 5,7-dihydroxy-6,8-dimethoxyflavone in 85% yield.
Demethylation: The final step involves the demethylation reaction of 5,7-dihydroxy-6,8-dimethoxyflavone with BBr3 in anhydrous CH2Cl2, resulting in 5,6,7,8-Tetrahydroxy-4’-methoxyflavone in 83% yield.
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydroxy-4’-methoxyflavone are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroxy-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of the flavonoid.
Substitution: Methylated or acetylated flavonoid derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroxy-4’-methoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the antioxidant mechanisms of flavonoids.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Industry: Potential use in the development of natural antioxidant additives for food and cosmetic products.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroxy-4’-methoxyflavone involves its ability to scavenge free radicals and chelate metal ions. The compound exerts its effects through the following pathways:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroxyflavone: Lacks the methoxy group present in 5,6,7,8-Tetrahydroxy-4’-methoxyflavone.
5,6,7-Trihydroxy-4’-methoxyflavone: Has one less hydroxyl group compared to 5,6,7,8-Tetrahydroxy-4’-methoxyflavone.
5,7,3’,4’-Tetrahydroxy-6-methoxyflavone: Differs in the position of the methoxy group.
Uniqueness
5,6,7,8-Tetrahydroxy-4’-methoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its potent antioxidant activity and potential therapeutic applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydroxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-8-4-2-7(3-5-8)10-6-9(17)11-12(18)13(19)14(20)15(21)16(11)23-10/h2-6,18-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSWLRUEVFEAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616048 |
Source
|
Record name | 5,6,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149048-07-7 |
Source
|
Record name | 5,6,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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